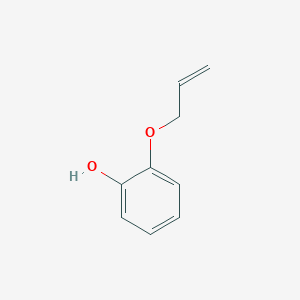

2-(烯丙氧基)苯酚

描述

“2-(Allyloxy)phenol” is a chemical compound with the molecular formula C9H10O2 . It is known to possess strong antioxidant properties and has an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . It is used in the preparation of Oxprenolol, a β-Adrenergic blocker .

Synthesis Analysis

The synthesis of phenols like “2-(Allyloxy)phenol” can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 3-(aryloxy)cyclohex-2-en-1-ones, was reported involving the treatment of 3-chlorocyclohex-2-en-1-one with phenols in the presence of K2CO3 .

Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)phenol” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an allyl group (a prop-2-en-1-yl group). The molecular weight of this compound is 150.17 g/mol .

Chemical Reactions Analysis

Phenols, including “2-(Allyloxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical and Chemical Properties Analysis

“2-(Allyloxy)phenol” is a pale yellow oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 246.4±15.0 °C at 760 mmHg, and a flash point of 113.2±5.3 °C . The compound has a molar refractivity of 43.8±0.3 cm3, and its polar surface area is 29 Å2 .

科学研究应用

含氮化合物的合成

2-(烯丙氧基)苯酚: 作为合成含氮分子的前体,在药物开发中具有重要价值。 最近的一项研究详细介绍了一种从 2-(烯丙氧基)苯酚到生产3-烯丙基-2-(烯丙氧基)-5-溴苯胺的四步合成方案,该化合物在药物化学中具有潜在的应用 .

抗菌剂

该化合物是从海洋放线菌中分离出来的,具有抗菌特性。 它对多种细菌和真菌有效,使其成为抗菌治疗的候选药物 .

抗氧化特性

2-(烯丙氧基)苯酚: 已显示出强大的抗氧化特性。 该特性有利于其在生物样品保存或食品工业中作为防腐剂的潜在应用,因为它能够抑制氧化应激 .

香料和香精行业

由于其类似于烟熏香气的气味,2-(烯丙氧基)苯酚 可用于香料和香精行业。 它作为抗菌剂比一些商业烟熏风味化合物更有效,表明其在食品调味中的应用 .

有机合成砌块

作为有机合成中的通用砌块,2-(烯丙氧基)苯酚 可用于创建各种复杂分子。 其结构允许进一步的功能化,使其成为合成有机化学中的一种宝贵化合物 .

食品保存

2-(烯丙氧基)苯酚 的无毒性使其成为食品保存的合适候选药物。 其抗菌和抗氧化活性有助于延长食品的保质期,而无需使用有害化学物质 .

口腔消毒剂

鉴于其抗菌特性和无溶血毒性,2-(烯丙氧基)苯酚 可被开发成口腔消毒剂。 它可用于漱口水或其他口腔卫生产品以减少细菌负荷 .

关于 C-H 活化的研究

2-(烯丙氧基)苯酚: 也用于关注各种烯丙基苯的温和 C-H 活化的研究。 这项研究可以导致新的合成路线的开发以及对化学转化中电子效应的更深入理解 .

安全和危害

未来方向

Phenol derivatives like “2-(Allyloxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .

作用机制

Target of Action

2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of 2-(Allyloxy)phenol are therefore these microorganisms.

Mode of Action

Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.

Biochemical Pathways

The biochemical pathways affected by 2-(Allyloxy)phenol are likely related to its antioxidant activity. Antioxidants like 2-(Allyloxy)phenol can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, 2-(Allyloxy)phenol may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.

Pharmacokinetics

It is known that the bioavailability and pharmacodynamic action of phenolic compounds like 2-(allyloxy)phenol are dependent on their metabolic reactions conducted in the small intestine

Result of Action

The result of the action of 2-(Allyloxy)phenol is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.

属性

IUPAC Name |

2-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJKCGACRPXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150111 | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-20-1 | |

| Record name | 2-Allyloxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

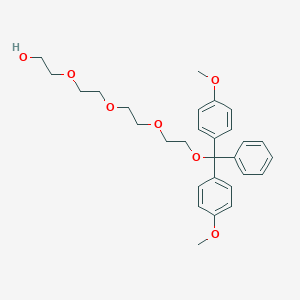

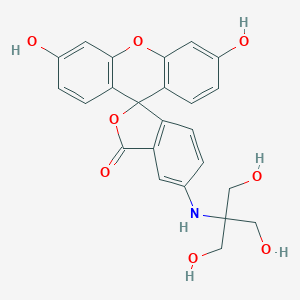

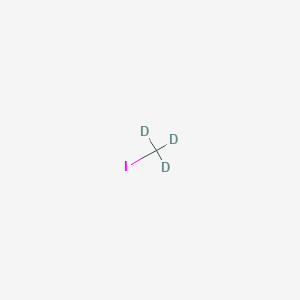

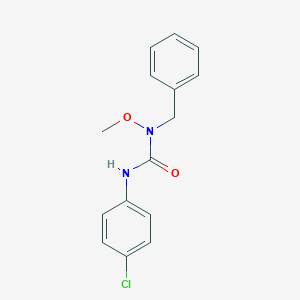

Feasible Synthetic Routes

Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?

A1: 2-(Allyloxy)phenol serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from 2-(allyloxy)phenol []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.

Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?

A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)